

The Pharmacokinetics and Pharmacodynamics of Cefteram Pivoxil: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, designed to enhance oral bioavailability, which is then converted in vivo to its active form, **Cefteram**. This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Cefteram** Pivoxil. It consolidates quantitative data from various clinical studies, outlines detailed experimental methodologies, and visualizes key processes to offer a comprehensive resource for researchers and drug development professionals. The core mechanism of **Cefteram** involves the inhibition of bacterial cell wall synthesis, exhibiting broad-spectrum activity against common respiratory pathogens. Understanding its PK/PD profile, including absorption, distribution, metabolism, excretion, and the relationship between drug exposure and antibacterial effect, is critical for optimizing dosing strategies and ensuring clinical efficacy.

Introduction

Cefteram Pivoxil is an esterified prodrug of the third-generation cephalosporin, **Cefteram**.[1] This chemical modification enhances its lipophilicity, facilitating improved absorption from the gastrointestinal tract following oral administration.[1] Once absorbed, it is rapidly hydrolyzed by esterases in the intestinal tract and bloodstream to release the active metabolite, **Cefteram**.[1] [2]



Like other β-lactam antibiotics, **Cefteram** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It demonstrates a broad spectrum of activity against both Grampositive and Gram-negative bacteria, making it a valuable agent in the treatment of various infections, particularly those of the respiratory tract.[1] This document serves as an in-depth technical resource, summarizing the available data on the pharmacokinetics and pharmacodynamics of this important antimicrobial agent.

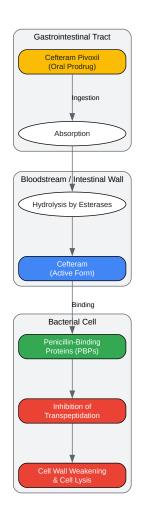
Pharmacodynamics

The antibacterial action of **Cefteram**, the active form of **Cefteram** Pivoxil, is intrinsically linked to its ability to interfere with the structural integrity of the bacterial cell wall.

Mechanism of Action

Cefteram targets and inactivates penicillin-binding proteins (PBPs), which are transmembrane enzymes essential for the final steps of peptidoglycan synthesis.[1] Peptidoglycan provides mechanical strength to the bacterial cell wall. By binding to the active site of PBPs, **Cefteram** inhibits the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan backbone. This disruption leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[1]





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Caption: Prodrug activation and mechanism of action of Cefteram Pivoxil.

In Vitro Antibacterial Activity

The efficacy of a β -lactam antibiotic is primarily determined by the duration for which the free drug concentration at the site of infection remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen (%fT > MIC). **Cefteram** has demonstrated potent in vitro activity against key pathogens responsible for community-acquired respiratory tract infections.

Table 1: In Vitro Activity of **Cefteram** Against Key Respiratory Pathogens



Organism	MIC₅₀ (μg/mL)	MIC ₉₀ (µg/mL)	Notes
Streptococcus pneumoniae (Penicillin- Resistant)	1.0	-	Data from a 1996 study of Japanese clinical isolates.[3]
Haemophilus influenzae	-	-	Excellent activity reported, including against ampicillin- resistant strains.[3]
Moraxella (Branhamella) catarrhalis	-	-	Excellent activity reported.[3]
Streptococcus pyogenes	-	-	Excellent activity reported, equivalent to other third-generation oral cephems.[3]

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data availability is limited in the provided search results.

Pharmacodynamic Index

For cephalosporins, the key pharmacodynamic parameter that correlates with clinical and bacteriological efficacy is the time that the free (unbound) drug concentration exceeds the MIC of the infecting organism (%fT > MIC). A target of 40-50% of the dosing interval is generally considered necessary for achieving maximal bactericidal activity.

Pharmacokinetics

The pharmacokinetic profile of **Cefteram** Pivoxil is characterized by its conversion to the active moiety, **Cefteram**, followed by distribution and elimination.

Absorption



Cefteram Pivoxil is absorbed orally and rapidly hydrolyzed to **Cefteram**. The presence of food has been noted to affect the absorption of similar oral cephalosporin prodrugs, often increasing the extent of absorption. Co-administration with agents that reduce stomach acid, such as antacids and H2-receptor antagonists, can decrease the absorption of **Cefteram** Pivoxil and should be avoided.[1]

Distribution

Specific data on the plasma protein binding and tissue distribution of **Cefteram** are limited. For the cephalosporin class, protein binding is highly variable.[4][5] Drugs with lower protein binding have a larger free fraction available to distribute into tissues. For other cephalosporins, penetration into respiratory tissues, such as lung and bronchial mucosa, has been demonstrated, which is crucial for the treatment of respiratory tract infections.[6]

Metabolism and Excretion

The primary metabolic step is the hydrolysis of the pivoxil ester to form active **Cefteram**.[1] **Cefteram** is then predominantly eliminated unchanged via the kidneys.[7] Probenecid can decrease the renal excretion of **Cefteram**, leading to higher and more prolonged plasma concentrations.[1]

Pharmacokinetic Parameters

Pharmacokinetic parameters for **Cefteram** have been evaluated in various populations. The following tables summarize key findings from studies in healthy adults and children.

Table 2: Single-Dose Pharmacokinetic Parameters of **Cefteram** in Healthy Chinese Adult Volunteers

Formulation	Dose (mg)	C _{max} (µg/mL)	T _{max} (h)	AUC₀–t (μg·h/mL)	AUC ₀ –inf (μg·h/mL)
Test Preparation	100	1.65 ± 0.45	1.48 ± 0.59	4.75 ± 1.35	4.89 ± 1.36
Reference Preparation	100	1.73 ± 0.45	1.73 ± 0.45	4.76 ± 1.29	4.91 ± 1.29



Data are presented as mean ± standard deviation. Bioequivalence was established between the two formulations.

Table 3: Single-Dose Pharmacokinetic Parameters of **Cefteram** in Fasting Pediatric Patients (Ages 2-11)

Dose (mg/kg)	Mean C _{max} (μg/mL)	T _{max} (h)	Mean Urinary Excretion (8h, %)
1.5	0.99	1-2	11.8
3.0	1.25	1-2	18.4
6.0	1.17	1-2	7.5

Data derived from a study involving 9 patients.[7]

Special Populations

Elderly: In elderly patients with lower respiratory tract infections, the Tmax and elimination half-life ($T_1/2$) of **Cefteram** were observed to be higher than in young healthy volunteers, while Cmax showed no significant difference.[7] These changes are consistent with age-related declines in renal and hepatic function.[8]

Renal Impairment: As **Cefteram** is primarily cleared by the kidneys, patients with severe renal impairment may require dosage adjustments to avoid drug accumulation.[1]

Experimental Protocols Protocol for a Bioequivalence and Pharmacokinetic Study

This section describes a typical experimental design for evaluating the pharmacokinetics of an oral antibiotic like **Cefteram** Pivoxil.

Objective: To compare the rate and extent of absorption of a test formulation versus a reference formulation of **Cefteram** Pivoxil in healthy volunteers.



Study Design:

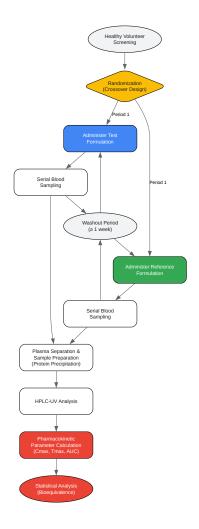
- Single-dose, randomized, two-treatment, two-period crossover design.
- A washout period of at least one week between the two treatment periods.
- Subjects are typically required to fast overnight (e.g., 12 hours) before drug administration.

Methodology:

- Subject Recruitment: Healthy adult volunteers are screened based on inclusion/exclusion criteria, including medical history, physical examination, and laboratory tests.
- Drug Administration: Subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water.
- Blood Sampling: Venous blood samples are collected in heparinized tubes at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours post-dose).
- Plasma Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or below) until analysis.
- Bioanalytical Method (HPLC):
 - Sample Preparation: Protein precipitation is a common method. A precipitating agent (e.g., acetonitrile or trichloroacetic acid) is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
 - Chromatography: The resulting supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic modifier (e.g., methanolaqueous ammonium acetate).
 - Detection: The concentration of Cefteram is quantified using an ultraviolet (UV) detector at a specific wavelength (e.g., 235 nm).
- Pharmacokinetic Analysis: Plasma concentration-time data for each subject are used to calculate key PK parameters (C_{max} , T_{max} , AUC) using non-compartmental methods.



 Statistical Analysis: Bioequivalence is assessed by comparing the 90% confidence intervals for the geometric mean ratios (test/reference) of C_{max} and AUC against the standard acceptance range (e.g., 80%-125%).



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Caption: Experimental workflow for a pharmacokinetic bioequivalence study.

Protocol for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of **Cefteram** against a specific bacterial isolate.

Methodology (Broth Microdilution):

 Inoculum Preparation: A standardized suspension of the test bacterium is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted



to achieve a final target concentration (e.g., 5×10^5 colony-forming units/mL) in the test wells.

- Antimicrobial Dilution: A series of twofold dilutions of **Cefteram** is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
- Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air at 35°C) for 16-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of Cefteram that completely inhibits visible growth of the organism.[9]

Drug Interactions and Safety

- Antacids/H2-Antagonists: Co-administration can reduce the absorption of Cefteram Pivoxil and should be avoided.[1]
- Probenecid: Decreases renal excretion of Cefteram, leading to increased plasma concentrations.[1]
- Anticoagulants: Potential for enhanced effect of anticoagulants like warfarin; monitoring is advised.[1]
- Carnitine Deficiency: The use of pivoxil-containing antibiotics is associated with renal excretion of carnitine. Use is contraindicated in patients with known carnitine deficiency.[10]
- Adverse Events: The most common side effects are gastrointestinal, including diarrhea, nausea, and abdominal pain.[1] As with other broad-spectrum antibiotics, pseudomembranous colitis is a potential, though less common, adverse effect.[10]

Conclusion

Cefteram Pivoxil is an effective oral third-generation cephalosporin with a pharmacokinetic profile that allows for convenient oral dosing. Its conversion to the active form, **Cefteram**,



provides potent bactericidal activity against a range of common respiratory pathogens. The primary pharmacodynamic driver of its efficacy is the duration for which free drug concentrations are maintained above the MIC. Clinical success is dependent on appropriate dosing that considers the pharmacokinetic variability in special populations, such as the elderly, and avoids negative drug interactions, particularly with acid-reducing agents. The data and protocols summarized in this guide provide a foundational resource for further research and development involving this antibiotic.

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